Product packaging for Heptahelicene(Cat. No.:CAS No. 16914-68-4)

Heptahelicene

Cat. No.: B099783
CAS No.: 16914-68-4
M. Wt: 378.5 g/mol
InChI Key: ZADYHNRFHQXTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Helical Chirality in Polycyclic Aromatic Hydrocarbons

Helicenes are a class of ortho-fused polycyclic aromatic hydrocarbons that adopt a chiral, three-dimensional helical structure due to steric hindrance between the terminal rings. taylorandfrancis.com Unlike more common forms of chirality that arise from a tetrahedral carbon atom with four different substituents, helicenes exhibit helical chirality, a property of a molecule that is screw-shaped. rsc.org This helical topology results in two non-superimposable mirror-image enantiomers, designated as (P) for the right-handed helix and (M) for the left-handed helix. taylorandfrancis.com

The defining characteristic of these molecules is the intramolecular steric repulsion that forces the aromatic rings to overlap and arrange in a non-planar, helical fashion. taylorandfrancis.com This strain-induced helicity is a delicate balance between the unfavorable steric interactions in a planar conformation and the torsional strain induced in the helical backbone. rsc.org For a stable helical chirality to be observed at room temperature, a sufficient number of fused rings is required; helicenes with six or more benzene (B151609) rings, such as heptahelicene ( acs.orghelicene), are generally configurationally stable. taylorandfrancis.comnih.gov The smallest member of this family to exhibit helical chirality is synchrotron-soleil.frhelicene. synchrotron-soleil.frleidenuniv.nl

Academic Significance of Helical Systems in Chemical Research

The unique combination of a π-conjugated system and inherent chirality makes helicenes, including this compound, highly attractive in numerous scientific fields. nih.gov The academic significance of these helical systems stems from their distinctive properties and potential applications, which are not typically observed in planar aromatic compounds or traditional chiral molecules.

The helical structure imparts exceptional chiroptical properties, such as high optical rotatory power, strong circular dichroism (CD), and circularly polarized luminescence (CPL). taylorandfrancis.com These properties are a direct consequence of the helical arrangement of the chromophoric π-system and are of great interest for the development of advanced optical materials. researchgate.net

Furthermore, the extended π-system of helicenes makes them interesting candidates for applications in materials science and electronics. Their ability to act as π-donors allows for the formation of charge-transfer complexes. taylorandfrancis.com The unique helical shape also influences their self-assembly behavior in both solution and the solid state, with π-π stacking interactions playing a crucial role. taylorandfrancis.com This has led to investigations into their use in organic electronics, spintronics, and the development of chiral sensors. nih.gov

The study of helical systems also provides fundamental insights into molecular recognition and self-assembly processes. The controlled formation of helical supramolecular architectures from smaller molecular units is a vibrant area of research, drawing inspiration from biological helices like DNA. acs.orgfnp.org.pl Understanding how to induce and control helicity in synthetic systems is crucial for designing novel functional materials with tailored properties. oup.com The unique structural and electronic properties of helicenes continue to inspire the development of new synthetic methodologies and the exploration of their potential in catalysis, nanotechnology, and materials science. taylorandfrancis.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18 B099783 Heptahelicene CAS No. 16914-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16914-68-4

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

IUPAC Name

heptacyclo[16.12.0.02,15.03,12.04,9.021,30.024,29]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene

InChI

InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-6-2-4-8-26(20)28(22)30(24)29(23)27(21)25/h1-18H

InChI Key

ZADYHNRFHQXTOH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3

Other CAS No.

16914-68-4

Origin of Product

United States

Synthetic Methodologies for Heptahelicene and Derivatives

Classical Photocyclization Strategies

The most traditional and widely utilized method for the synthesis of carbohelicenes, including heptahelicene, is the oxidative photocyclization of stilbene-type precursors. researchgate.net This photochemical approach has been instrumental in the development of helicene chemistry. uni-kiel.de

Oxidative Photocyclization of Stilbene-Type Precursors

The oxidative photocyclization of stilbene (B7821643) derivatives is a powerful and generally applicable method for constructing the helical framework of this compound. researchgate.netuni-kiel.de This reaction typically involves the irradiation of a diarylethene precursor with UV light in the presence of an oxidizing agent, most commonly iodine. uni-kiel.de The process is initiated by the photoisomerization of the (E)-stilbene precursor to the corresponding (Z)-isomer. The (Z)-isomer then undergoes an intramolecular electrocyclization to form a transient dihydrophenanthrene intermediate. Subsequent oxidation of this intermediate by the oxidizing agent leads to the formation of the aromatic helicene structure. uni-kiel.de

While this method is highly effective, it often requires highly diluted solutions (approximately 10⁻³ M) to suppress intermolecular [2+2] cycloaddition reactions. researchgate.net The scalability of these reactions can also be limited by long reaction times, often exceeding 20 hours. uni-kiel.de Despite these limitations, the photocyclization of stilbene-type precursors remains a cornerstone in the synthesis of a wide variety of helicenes and their derivatives. researchgate.netuni-kiel.de

Metal-Mediated and Catalytic Approaches

To overcome some of the limitations of classical photocyclization, various metal-mediated and catalytic strategies have been developed for the synthesis of helicenes. These methods can offer improved efficiency, selectivity, and milder reaction conditions.

Low Valent Metal-Mediated Carbonyl Coupling

Low-valent metal-mediated carbonyl coupling reactions, such as the McMurry reaction, represent a powerful tool for the formation of carbon-carbon double bonds, including those in sterically hindered systems. nih.gov This reaction typically employs low-valent titanium species, generated in situ from the reduction of titanium(III) or titanium(IV) chlorides with a reducing agent like a zinc-copper couple. uni-giessen.de The reaction proceeds via the reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene. nih.gov

The mechanism involves two main steps: the formation of a pinacolate (1,2-diolate) complex through single-electron transfer from the low-valent titanium to the carbonyl groups, followed by the deoxygenation of the pinacolate intermediate to yield the final alkene, driven by the high oxophilicity of titanium. nih.gov While a direct application of the McMurry reaction for the final cyclization step to form this compound has not been extensively reported, its ability to construct highly strained and sterically congested alkenes makes it a potentially viable strategy for synthesizing complex precursors or for the final ring-closing step in a non-photochemical approach to the this compound core.

"Carbenoid Coupling" Strategies

A significant advancement in non-photochemical helicene synthesis was the development of "carbenoid coupling" strategies. This approach was successfully employed in the first non-photochemical synthesis of nih.govhelicene. uni-kiel.de The key step in this synthesis involved the coupling of a dibromide precursor in the presence of a strong base, lithium hexamethyldisilazide (LiHMDS), which is proposed to proceed through a carbenoid-type intermediate. uni-kiel.de

This multi-step synthesis began with the oxidative coupling of 3-phenanthrol (B23604) to afford a biphenanthrol derivative. This intermediate was then converted to a dibromide. The crucial "carbenoid coupling" of this dibromide with an excess of LiHMDS furnished nih.govhelicene in a 75% yield for the final step. uni-kiel.de This strategy provides a valuable alternative to the classical photochemical route, avoiding the need for irradiation and dilute conditions.

StepReactionReagentsYield
1Oxidative CouplingCu-promoted-
2TriflationTriflic anhydride62% (for subsequent step)
3MethylationMeMgBr, Ni catalyst62% (from biphenanthrol)
4BrominationNBS-
5Carbenoid CouplingLiHMDS75%

Intramolecular [2+2+2] Cycloisomerization

The intramolecular [2+2+2] cycloisomerization of triynes has emerged as a powerful and highly efficient method for the construction of the helicene backbone. researchgate.netnih.gov This reaction, typically catalyzed by transition metal complexes, allows for the formation of three new rings of the helical structure in a single synthetic operation. nih.gov This approach has been successfully applied to the synthesis of tetrahydrothis compound, a direct precursor that can be aromatized to this compound. researchgate.net

The precursors for this reaction are aromatic triynes, which can be subjected to intramolecular cyclization mediated by various catalysts. researchgate.netnih.gov This methodology is advantageous as it can tolerate a range of substituents on the starting materials, allowing for the synthesis of functionalized helicene derivatives. researchgate.net

Among the various transition metals used to catalyze the [2+2+2] cycloisomerization, cobalt(I) complexes have proven to be particularly effective. researchgate.net Catalysts such as CpCo(CO)₂ (dicarbonyl(cyclopentadienyl)cobalt(I)) are commonly employed to mediate the cyclization of aromatic triynes to yield tetrahydrohelicenes. The reaction is highly exergonic, which facilitates the formation of the strained helical backbone. nih.gov

The diastereoselectivity of the cobalt-mediated cycloisomerization of chiral triynes has been studied, revealing that the stereochemical outcome can be controlled by thermodynamic factors. For instance, using CpCo(CO)₂ at elevated temperatures (140 °C) can lead to high diastereomeric ratios, while performing the reaction at room temperature with a more reactive catalyst like CpCo(ethylene)₂ may result in a loss of stereoselectivity due to kinetic control. The resulting tetrahydrothis compound can then be aromatized to this compound. researchgate.net

CatalystTemperatureControlOutcome
CpCo(CO)₂140 °CThermodynamicHigh diastereoselectivity
CpCo(ethylene)₂Room Temp.KineticLoss of stereoselectivity
Nickel-Catalyzed Cycloisomerization

A powerful and atom-economic approach to constructing the helicene core involves the nickel-catalyzed [2+2+2] cycloisomerization of specifically designed precursors. figshare.comnih.gov This method allows for the simultaneous formation of multiple aromatic rings in a single synthetic operation, which is highly advantageous for building complex polycyclic systems. nih.govnih.gov

The typical precursors for this synthesis are aromatic cis,cis-dienetriynes. nih.gov The cycloisomerization of these energy-rich molecules is a highly exergonic process, which helps to overcome the strain inherent in the helical structure of the final product. nih.gov The reaction is catalyzed by a Ni(0) complex, often in the presence of a phosphine (B1218219) ligand. ekb.eg This methodology has been successfully applied to the synthesis of the parent wikipedia.orghelicene. figshare.comnih.gov The process begins with the modular assembly of the key dienetriyne precursor, which then undergoes the nickel-catalyzed cyclization to form the this compound skeleton. nih.gov

This non-photochemical method provides a convergent route to helicenes, and its versatility allows for the synthesis of functionalized derivatives by incorporating substituents on the starting materials. nih.govnih.gov

Catalyst SystemPrecursor TypeProductRef.
Ni(0) complex (e.g., Ni(cod)₂) with PPh₃Aromatic cis,cis-dienetriyne wikipedia.orgHelicene figshare.com, nih.gov, ekb.eg
Rhodium-Catalyzed Cycloisomerization

Rhodium-catalyzed [2+2+2] cycloaddition reactions represent another highly effective strategy for the asymmetric synthesis of helicenes and helicene-like molecules. researchgate.netnii.ac.jp This method is particularly valuable for producing enantiomerically enriched or enantiopure helicenes, which is crucial for applications in chiroptical materials and asymmetric catalysis. nii.ac.jpnih.gov

The synthesis of wikipedia.orghelicene-like molecules has been achieved through the enantioselective intramolecular [2+2+2] cycloaddition of 2-naphthol-linked triynes. researchgate.netnii.ac.jp These reactions are typically catalyzed by a cationic rhodium(I) complex paired with an axially chiral biaryl bisphosphine ligand. researchgate.netresearchgate.net The choice of the chiral ligand is critical for inducing high levels of enantioselectivity in the final helical product. researchgate.net This approach offers a versatile and efficient route for the rapid construction of functionalized, chiral six-membered rings, which form the core of the helicene structure. researchgate.net The reaction proceeds with high atom economy and tolerates a range of functional groups, allowing for the synthesis of diverse helicene derivatives. researchgate.net

Catalyst SystemChiral Ligand ExamplePrecursor TypeProductRef.
Cationic Rhodium(I)Axially chiral biaryl bisphosphine2-Naphthol-linked triyneEnantiomerically enriched wikipedia.orghelicene-like molecules researchgate.net, researchgate.net, nii.ac.jp

Electrophilic Cyclization Reactions

Electrophilic cyclization is a fundamental strategy for the formation of carbocyclic and heterocyclic compounds and has been applied to the synthesis of polycyclic aromatic hydrocarbons, including helicenes. researchgate.net This method generally involves the reaction of a nucleophilic site, often an electron-rich aromatic ring or a double bond, with an electrophile, leading to an intramolecular ring closure. researchgate.net

The reaction mechanism typically begins with the activation of a π-system (like an alkyne or alkene) by an electrophile, generating a cationic intermediate. researchgate.net This intermediate is then attacked intramolecularly by a nucleophilic portion of the molecule, such as an adjacent aryl group, to form a new ring. Subsequent aromatization yields the final polycyclic system. Various electrophiles can be used, and the reaction can also be promoted by strong acids. For instance, trifluoroacetic acid has been used to promote the cyclization of ortho-alkynylated biaryls to form expanded helicenes. researchgate.net

While specific examples detailing the synthesis of the parent this compound via this method are less common than cycloaddition strategies, the principles of electrophilic cyclization are broadly applicable to the construction of the ortho-fused aromatic rings that constitute the helicene backbone. researchgate.netresearchgate.net The success of the reaction depends on the strategic placement of nucleophilic and electrophilic partners within the precursor molecule to favor the desired annulation cascade. researchgate.net

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis used to form cyclic alkenes from a diene precursor, with the concurrent liberation of a small volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by metal-carbene complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orgharvard.edu

In the context of helicene synthesis, RCM has been described as a method for preparing helicenes in high yields. ekb.eg The strategy involves designing a precursor that contains two terminal alkene functionalities positioned appropriately. Upon exposure to a metathesis catalyst, an intramolecular reaction occurs, forging a new double bond that closes a ring and is incorporated into the final aromatic system after a subsequent aromatization step. libretexts.org This methodology offers the advantage of functional group tolerance and the use of well-defined, commercially available catalysts. organic-chemistry.orgharvard.edu

While RCM is a versatile tool for forming rings of various sizes, its application in constructing the core, sterically strained framework of this compound is a specialized approach. ekb.egwikipedia.org The strategy is often employed to build specific portions of a complex molecule rather than the entire polyaromatic system in one step. nih.gov

Functionalization and Derivatization of Heptahelicene

Strategies for Introducing Functional Groups

The introduction of functional groups onto the heptahelicene scaffold can be achieved through two primary methodologies: direct synthesis with pre-functionalized precursors and post-synthetic functional group transformations.

One effective strategy for obtaining functionalized heptahelicenes involves the use of precursors that already contain the desired functional groups. This approach often utilizes well-established synthetic reactions that are tolerant of various functionalities.

A prominent method is the photochemical cyclodehydrogenation of stilbene-like precursors. thieme-connect.com The Wittig reaction, for instance, is compatible with a range of functional groups such as halogens, nitro groups, ethers, esters, and acetals, allowing for their incorporation into the stilbene (B7821643) precursor and, consequently, into the final helicene product. encyclopedia.pubmdpi.com This method allows for the strategic placement of functionalities on the helical backbone. For example, a Wittig-type reaction can be employed to create the olefinic linkage in a precursor that will ultimately form the this compound structure. tandfonline.com

Another powerful technique is the metal-catalyzed [2+2+2] cycloisomerization of alkynes. encyclopedia.pub This method can lead to the direct formation of the helicene or a tetrahydrohelicene intermediate, which can then be oxidized. encyclopedia.pub This strategy has been successfully applied to the synthesis of various functionalized helicenes. encyclopedia.pub

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in building the necessary precursors for functionalized helicenes. mdpi.commdpi.com For instance, functionalized bi(hetero)aryls can be synthesized via Suzuki coupling and then further elaborated into the final helicene structure. mdpi.com

These direct synthesis methods offer the advantage of incorporating functional groups in a controlled manner from the outset of the synthetic sequence.

Post-synthetic modification involves introducing or altering functional groups on the already-formed this compound core. This approach is valuable for creating a diverse range of derivatives from a common parent helicene.

The introduction of hydroxymethyl (-CH₂OH) and bromomethyl (-CH₂Br) groups at specific positions of the this compound skeleton has been successfully demonstrated. thieme-connect.comresearchgate.net For instance, heptahelicenes disubstituted at the 3 and 16 positions with these functional groups have been synthesized. thieme-connect.comresearchgate.net A key step in this process can be the use of protecting groups, such as the tetrahydropyranyl (THP) group, to increase solubility and facilitate further transformations. thieme-connect.com An acid-catalyzed deprotection can then reveal the hydroxymethyl groups. thieme-connect.com The hydroxymethyl groups can be subsequently converted to bromomethyl groups, for example, by using triphenylphosphine (B44618) dibromide. thieme-connect.com

The functional groups introduced onto the this compound core can serve as handles for further chemical modifications, particularly for carbon-carbon and carbon-heteroatom bond formation. The presence of bromomethyl groups, for example, opens up possibilities for various coupling reactions. thieme-connect.com

These activated positions are suitable for well-established cross-coupling reactions like the Suzuki, Stille, and Negishi reactions for C-C bond formation. thieme-connect.com Similarly, these sites can be used to form bonds between carbon and heteroatoms such as oxygen (C-O), sulfur (C-S), nitrogen (C-N), and phosphorus (C-P). thieme-connect.com For instance, an Arbuzov reaction with diphenylethoxyphosphine could be employed to introduce phosphino (B1201336) groups. thieme-connect.com

Palladium-catalyzed C–H activation has emerged as a powerful tool for forming C–C bonds directly from C–H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov While still a developing field, this strategy holds promise for the direct functionalization of the this compound core. nih.gov

The development of metal-free cross-coupling reactions also presents a greener alternative for C-C and C-heteroatom bond formation, avoiding the use of potentially toxic heavy metals. preprints.org

Post-Synthetic Functional Group Transformations

Synthesis of Heteroheptahelicenes

Heteroheptahelicenes are a class of helicenes where one or more carbon atoms in the aromatic backbone are replaced by a heteroatom, such as nitrogen, sulfur, or oxygen. encyclopedia.pubepdf.pub The synthesis of these compounds often follows similar strategies to their all-carbon counterparts, but the presence of the heteroatom can influence the synthetic route and the final properties of the molecule.

Azaheptahelicenes, which contain one or more nitrogen atoms in their helical framework, are a significant subclass of heterohelicenes. encyclopedia.pub The synthesis of azahelicenes can be achieved through various methods, including oxidative photocyclization, Diels-Alder reactions, Friedel-Crafts reactions, and metal-mediated reactions. encyclopedia.pubmdpi.com

One approach involves the synthesis of a bisimine precursor, which is then converted to the heterothis compound. tandfonline.comtandfonline.com For example, 8,11-diaza nstl.gov.cnhelicene has been synthesized from a bisimine derivative. tandfonline.comnstl.gov.cn

The presence of the nitrogen atom also allows for unique post-synthetic modifications. Azahelicenes can be functionalized on the carbon atoms of the framework, often facilitated by the electron-withdrawing nature of the nitrogen atom. encyclopedia.pubmdpi.com Additionally, the nitrogen atom can be quaternized to form azahelicenium salts, which exhibit different solubility and electronic properties compared to the parent azahelicene. encyclopedia.pubmdpi.com

Various synthetic strategies have been developed for functionalized azahelicenes. The Povarov reaction, for instance, has been used to create dihydroazahelicene intermediates. encyclopedia.pub The Pictet-Spengler reaction is another method employed for the synthesis of functionalized aza epdf.pubhelicenes. encyclopedia.pub Furthermore, enantioselective methods, such as those using gold-catalyzed hydroarylation of alkynes, have been developed to produce chiral azahelicenes with high enantiomeric excess. encyclopedia.pub

Chiral Resolution and Enantioseparation Methodologies

Chromatographic Enantiomer Separation Techniques

Chromatographic methods are powerful tools for the separation of enantiomers, relying on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. High-performance liquid chromatography (HPLC) with chiral stationary phases is a particularly prevalent and effective technique for the resolution of helicenes.

Semipreparative HPLC is a widely used method for isolating enantiomers of helicenes in sufficient quantities for further characterization and application. This technique utilizes columns packed with a chiral stationary phase that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

While specific detailed protocols for the semipreparative HPLC separation of unsubstituted heptahelicene are not extensively documented in readily available literature, the general approach for helicenes involves the use of polysaccharide-based chiral stationary phases. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, have demonstrated broad applicability for the enantioseparation of various helicenes and their derivatives.

For instance, the separation of a sulfur-containing hexacyclic helicene was successfully achieved on a preparative scale using a Chiralpak IG column, which is a polysaccharide-based CSP. academie-sciences.fr The mobile phase consisted of a mixture of n-hexane, 2-propanol, and dichloromethane. academie-sciences.fr Similarly, the enantiomers of porphyrin- acs.orghelicene conjugates have been separated using (S,S)-Whelk-O1 HPLC columns, another type of CSP. rsc.org The resolution of aza acs.orghelicene has also been accomplished via chiral HPLC. mdpi.com

The selection of the appropriate chiral stationary phase and the optimization of the mobile phase composition are crucial for achieving efficient separation. The choice of solvents and their ratios in the mobile phase can significantly influence the retention times and the resolution factor of the enantiomers.

Table 1: Chiral Stationary Phases and Mobile Phases Used for Helicene Separations

Helicene Derivative Chiral Stationary Phase (CSP) Mobile Phase Composition Reference
Sulfur-containing hexacyclic helicene Chiralpak IG n-hexane/2-propanol/dichloromethane (70:20:10) academie-sciences.fr
Porphyrin- acs.orghelicene conjugates (S,S)-Whelk-O1 Not specified rsc.org
Aza acs.orghelicene Not specified Not specified mdpi.com
Asymmetric triple helical nanographenes Chiralpak IA Hexane/chloroform (95:5) acs.org
π-extended nih.govhelicene Not specified (TLC separation mentioned) n-hexane/CH2Cl2 (3:1) nih.gov

Chiral Recognition in Crystallization Processes

Crystallization-based methods for chiral resolution exploit the different ways enantiomers can pack in a crystal lattice. For a racemic mixture, crystallization can result in either a racemic compound (where both enantiomers are present in the same unit cell) or a conglomerate (a mechanical mixture of separate crystals of the pure enantiomers). The latter allows for physical separation of the enantiomers. The outcome of crystallization is governed by the principles of chiral recognition at the molecular level.

The crystallization behavior of this compound has been extensively studied, particularly in two-dimensional (2D) systems on single-crystalline metal surfaces. These studies, often employing scanning tunneling microscopy (STM), provide fundamental insights into the factors that favor conglomerate formation over racemate crystallization.

Research has shown that the nature of the supporting surface plays a critical role in determining the crystallization outcome of racemic this compound. For example, on a copper(100) surface, this compound forms a 2D conglomerate, where the molecules separate into domains of homochiral quadruplets. nih.govrsc.orgkuleuven.be This spontaneous resolution into enantiomerically pure domains is a clear indication of effective chiral recognition at the surface. In contrast, on a copper(111) surface under identical conditions, this compound crystallizes as a racemate, with the enantiomers alternating in zigzag rows. rsc.orguzh.ch

This difference in crystallization behavior is attributed to the symmetry and the grid of available adsorption sites on the metal surface. rsc.org The fourfold symmetry of the Cu(100) surface appears to favor the formation of homochiral assemblies, while the threefold symmetry of the Cu(111) surface promotes the formation of heterochiral (racemic) structures. rsc.org

The structure of the surface is a key factor in stereochemical recognition during the crystallization of this compound. Heterogeneous nucleation at a surface is generally favored over homogeneous nucleation in solution, meaning the surface has a significant influence on how chiral molecules recognize each other and assemble. acs.orguzh.chnih.gov

Studies on different noble metal surfaces have revealed a fascinating interplay between the substrate and the this compound molecules. On both Ag(111) and Au(111) surfaces, racemic this compound initially forms a racemic monolayer. uzh.ch However, upon increasing the coverage beyond a monolayer, a transition to a double-layer structure occurs, with the second layer being enantiopure on Ag(111) and nearly enantiopure on Au(111). uzh.ch This indicates a preference for homochiral interactions in the second layer, even when the first layer is racemic.

The defined footprint of the terminal benzene (B151609) rings of this compound on the surface is a crucial aspect of this stereochemical recognition. acs.orgnih.gov The interaction between the molecule and the specific binding sites on the surface, combined with intermolecular van der Waals forces, dictates the long-range self-assembly and the ultimate crystalline structure. nih.gov These model systems, studying the aggregation of this compound on well-defined surfaces, provide invaluable insights into the complex process of chiral recognition at the molecular level, which is fundamental to understanding and controlling crystallization-based enantioseparation. acs.orgnih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Scanning Probe Microscopy Techniques

Scanning probe microscopy encompasses a family of techniques that visualize surfaces by scanning a physical probe across the sample. For heptahelicene, Scanning Tunneling Microscopy (STM) and Noncontact Atomic Force Microscopy (nc-AFM) have been the predominant tools, providing unprecedented insight into its structural and electronic characteristics on conductive and insulating surfaces.

Scanning Tunneling Microscopy is a powerful technique for imaging conductive surfaces with atomic resolution. It has been extensively used to study the adsorption and self-assembly of this compound on various single-crystal metal surfaces, such as copper, cobalt, and iron. acs.orgnih.govresearchgate.net These studies reveal that this compound molecules typically adsorb with their terminal phenanthrene (B1679779) or benzo rings oriented parallel to the surface, while the rest of the molecule spirals upwards. nih.govresearchgate.net The specific adsorption geometry and subsequent self-assembly are influenced by the molecule-substrate interaction and the crystallographic orientation of the surface. acs.orgacs.org

STM studies conducted at low temperatures (around 5 K) are particularly effective as they suppress thermal diffusion, allowing for the stable imaging of individual molecules and their assemblies. acs.org On surfaces like Cu(111), Co(111), and Fe(110), this compound has been shown to remain intact upon deposition under ultra-high vacuum conditions. nih.govmdpi.comnih.gov The interaction ranges from physisorption on the less reactive Cu(111) surface to chemisorption on the more reactive ferromagnetic Co(111) and Fe(110) bilayers. nih.govescholarship.org

Table 1: Summary of this compound Adsorption Studies on Various Substrates using STM.
SubstrateAdsorption TypeObserved OrientationsKey FindingsReference
Cu(001)PhysisorptionSpecific orientations with terminal naphthaleno part attached horizontally.Formation of monomers, dimers, trimers, and tetramers. acs.org
Cu(111)PhysisorptionThree degenerate in-plane orientations.Forms heterochiral pairs in monolayers at near-saturated coverage. acs.orgnih.gov
Co(111) bilayer on Cu(111)ChemisorptionThree degenerate in-plane orientations.Substrate remains ferromagnetic and magnetized out-of-plane. nih.govmdpi.com
Fe(110) bilayer on W(110)ChemisorptionTwo in-plane orientations (fewer than symmetry permits).Indicates a specific adsorption site; substrate remains ferromagnetic. nih.govnih.gov

A significant capability of STM is its ability to distinguish between the left-handed (M) and right-handed (P) enantiomers of this compound at the single-molecule level. acs.org On surfaces like Cu(001) and Cu(111), an isolated this compound monomer appears as a comma-shaped protrusion in STM images. acs.org The orientation of this shape directly corresponds to the helicity of the molecule, allowing for unambiguous chiral assignment of individual molecules. acs.org This capability has been extended to this compound chemisorbed on ferromagnetic surfaces like Co(111) and Fe(110), which is a prerequisite for studying chirality-dependent electronic effects. nih.govmdpi.comnih.govescholarship.org In some cases, STM manipulation has been used to decompose molecular assemblies, such as heterochiral dimers on Cu(111), into their constituent monomers to determine the handedness of each molecule individually. mdpi.comnih.gov

At increased surface coverage, this compound molecules self-assemble into various multimers and larger aggregates. acs.org Low-temperature STM on Cu(001) has successfully imaged monomers, dimers, trimers, and tetramers of racemic this compound. acs.org These studies have revealed fascinating stereochemical recognition, where the composition of the multimers is highly specific. acs.org

Dimers and Trimers : Observed to be heterochiral, consisting of both (M) and (P) enantiomers.

Tetramers : Found to be homochiral, appearing as a distinct four-blade-propeller-like shape. The orientation of the "propeller" indicates the chirality of the four constituent molecules. acs.org

The stability of these aggregates, particularly the homochiral tetramers, is attributed to effective steric packing between the molecules. acs.org Larger multimers (beyond tetramers) were not observed on this surface, suggesting the high stability of the tetramer configuration. acs.org

Table 2: Chirality of this compound Multimers Observed on Cu(001) via STM.
MultimerChiral CompositionSTM AppearanceReference
Monomer(M) or (P)Comma-shaped protrusion acs.org
DimerHeterochiral ((M)+(P))Twin protrusion acs.org
TrimerHeterochiral- acs.org
TetramerHomochiral ((M)4 or (P)4)Four-blade-propeller shape acs.org

The spatial resolution of STM images of organic molecules can be dramatically improved by functionalizing the microscope's tip. columbia.edunih.gov This involves intentionally attaching a single atom or a small molecule, such as carbon monoxide (CO), xenon (Xe), or even another this compound molecule, to the tip apex. acs.orgcolumbia.edu For this compound, using a CO-terminated tip has been shown to emphasize its intramolecular structure in STM images. acs.org This enhancement arises because the flexible molecule on the tip apex bends and relaxes due to Pauli repulsion forces as it scans across the sample, leading to sharp features in the image that correspond to the molecule's internal structure. nih.govarxiv.orgaps.org

Furthermore, a this compound molecule can be deliberately picked up from the surface to create a dntb.gov.uaH-terminated tip. acs.org Such a functionalized tip can then be used as a highly sensitive probe to discriminate the chiralities of other this compound multimers on the surface with enhanced resolution. acs.org

While STM excels at imaging electronic states, noncontact atomic force microscopy (nc-AFM) is adept at resolving the atomic structure of molecules with sub-molecular resolution. acs.orgnih.gov Early nc-AFM studies of helicenes were unable to resolve their internal structures. acs.org However, similar to STM, the use of molecule-terminated tips (most commonly with CO) has been a breakthrough. acs.orgnih.gov

High-resolution nc-AFM imaging of this compound on Cu(001) with a CO-terminated tip has successfully discriminated the chiralities of individual molecules and multimers. acs.org By measuring the frequency shift of the oscillating cantilever at a constant height, nc-AFM can map the forces between the tip and the molecule, revealing its internal bond structure. acs.org This technique has proven to be an indispensable complementary tool to STM for unambiguously characterizing the handedness and intramolecular configuration of this compound on surfaces. acs.orgmdpi.comnih.gov

The intersection of this compound's chirality with magnetism is a frontier of research, primarily driven by the discovery of the chirality-induced spin selectivity (CISS) effect. dntb.gov.uanih.gov This effect describes how the transmission of electrons through a chiral molecule can depend on the electron's spin. To investigate CISS at the single-molecule level, low-temperature spin-polarized STM/STS (SP-STM/STS) is employed. nih.govmdpi.comresearchgate.net

In these experiments, this compound is deposited onto ferromagnetic thin-film substrates that have a well-defined, out-of-plane magnetization, such as cobalt bilayers on Cu(111) or iron bilayers on W(110). nih.govnih.gov The use of a magnetic tip (SP-STM) allows for the injection of spin-polarized electrons into the adsorbed this compound molecule. nih.gov By measuring the tunneling current (STM) and the local density of electronic states (STS), researchers can probe for spin-dependent transport phenomena. nih.govresearchgate.net The ability to deposit intact this compound molecules onto these magnetic surfaces and determine their individual handedness lays the foundation for future microscopic studies of the CISS effect under highly controlled, ultra-high vacuum conditions. nih.govmdpi.comescholarship.org The out-of-plane magnetization of the substrates is particularly advantageous as it maximizes the interaction associated with the CISS effect. nih.gov

Scanning Tunneling Microscopy (STM) for Surface Adsorption and Self-Assembly

Spectroscopic Investigations

Spectroscopic techniques are pivotal in understanding the chiroptical and electronic behavior of this compound. These methods probe the interaction of the molecule with electromagnetic radiation, providing insights into its three-dimensional structure and the arrangement of its electrons.

Electronic Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, which provides information about the molecule's absolute configuration and electronic transitions.

The CD spectra of this compound enantiomers are mirror images, exhibiting multiple Cotton effects throughout the absorption range. unipi.it For instance, the spectrum of researchgate.nethelicene shows distinct bands that can be correlated with theoretical calculations to assign the absolute configuration (P for plus, M for minus) of the helix. rsc.org Studies comparing the experimental and theoretical spectra of helicenes, from nih.gov- to researchgate.nethelicene, have shown that the correspondence between them can decrease as the molecule becomes larger. rsc.org This discrepancy highlights the influence of factors like σ–π interactions and π-electron exchange between the non-bonded carbon atoms in the terminal rings of the larger helicenes. rsc.org Nevertheless, CD spectroscopy remains a fundamental tool for confirming the enantiomeric purity and stereochemistry of this compound and its derivatives. polimi.itnih.govrsc.org

Circularly Polarized Luminescence (CPL) spectroscopy is the emission analogue of CD spectroscopy. It measures the differential emission of left and right circularly polarized light from a chiral luminophore, providing insights into the stereochemistry of the excited state.

This compound and its derivatives are known to exhibit CPL activity. unipi.itwhiterose.ac.uk The luminescence dissymmetry factor (glum), which quantifies the degree of polarization in the emission, is a key parameter in CPL. For many helicenes, the glum values are typically on the order of 10-3. researchgate.net A survey of 170 different helicenes found a reasonable correlation between the luminescence dissymmetry factor (glum) and the absorption dissymmetry factor (gabs), suggesting a similarity in the stereochemistry of the ground and emitting excited states for most of these molecules. researchgate.netnih.gov This relationship is valuable for designing new helicene structures with tailored CPL properties for applications in areas like 3D displays and spintronics. nih.govnih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful surface-sensitive technique used to determine the orientation of molecules adsorbed on surfaces. uni-marburg.de By utilizing linearly polarized synchrotron radiation, NEXAFS probes the transitions of core-level electrons to unoccupied molecular orbitals. nih.govstanford.edu The dependence of the absorption intensity on the orientation of the electric field vector of the light relative to the molecule's orbitals allows for the determination of molecular alignment. nih.govstanford.edu

In the case of this compound, NEXAFS has been employed to study its orientation on metal surfaces under ultrahigh vacuum conditions. acs.org For a saturated monolayer of P-heptahelicene on a Ni(100) surface, the angle between the helical axis of the molecule and the surface plane was determined to be 43 ± 5°. acs.org This is achieved by measuring the polarization dependence of the C1s → π* transitions. The intensity of these π*-resonances changes with the angle of the incident X-ray beam; for this compound on Ni(100), the highest intensity is observed at grazing incidence and the lowest at normal incidence, which is indicative of a specific molecular tilt. acs.org

NEXAFS Resonance Intensities for P-Heptahelicene on Ni(100) vs. Polar Angle of Incidence acs.org
Polar Angle (Θ)π-Resonance Intensity (285 & 288 eV)σ-Resonance Intensity (292 to 315 eV)
Grazing Incidence (e.g., 20°, 30°)HighestLowest (Identical at 20° and 30°)
Intermediate AnglesDecreasing with angleIncreasing with angle
Normal Incidence (e.g., 90°, 70°)Lowest (No difference between 90° and 70°)Highest

This ability to precisely determine the orientation of this compound molecules is crucial for understanding the formation of chiral surfaces and their potential applications in stereoselective chemistry and optics. acs.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netspectroscopyeurope.com XPS is based on the photoelectric effect, where X-ray photons irradiate a sample, causing the emission of core-level electrons. spectroscopyeurope.com

For this compound, XPS has been used in conjunction with other techniques like low-energy electron diffraction (LEED) and NEXAFS to study its adsorption and ordering on various surfaces. researchgate.net It can confirm the cleanliness of the substrate before molecule deposition and verify the presence of the adsorbed this compound layer. researchgate.net

Furthermore, angle-scanned full-hemispherical X-ray photoelectron diffraction (XPD) has been used to investigate the specific orientation and intramolecular relaxation of this compound on copper surfaces like Cu(111). researchgate.netresearchgate.net Although the C 1s diffraction patterns from submonolayer films of this compound show small scattering anisotropies, detailed analysis allows for the determination of the molecular orientation. researchgate.net On Cu(111), this compound molecules bind to the surface via their terminal phenanthrene group, which lies parallel to the surface plane. researchgate.net This detailed surface chemical and structural information is vital for creating well-defined chiral surfaces with specific orientational order. researchgate.net

Electron Microscopy and Related Techniques

Electron microscopy techniques provide real-space imaging of surfaces with high resolution, enabling the direct visualization of molecular arrangements and dynamic processes like thin film growth.

Low-Energy Electron Microscopy (LEEM) is a surface imaging technique that uses a beam of low-energy electrons to provide real-time, real-space images of surfaces with nanometer-scale resolution. csic.es It is particularly well-suited for studying dynamic surface processes, such as the growth of thin films. researchgate.netcsic.esescholarship.orgsemanticscholar.org

The growth of homochiral films of this compound on metal surfaces, such as Cu(100), has been studied in detail using LEEM. escholarship.orgsemanticscholar.org These studies reveal complex growth dynamics. For instance, once the coverage of this compound exceeds a single monolayer, the growth of a second layer is favored, which can lead to a depletion of molecules in the first layer. escholarship.orgsemanticscholar.org

LEEM can also be used for spatially resolved work function measurements. In this compound films on Cu(100), it has been observed that patches of the second monolayer have a lower work function compared to the first layer. escholarship.orgsemanticscholar.orgunige.ch For example, a 2 ML thick film of (M)- researchgate.netH has a work function that is 15 ± 5 meV lower than the first monolayer. unige.ch This ability to visualize and characterize the growth and electronic properties of this compound thin films is essential for developing their potential in chiral organic electronics. researchgate.net

Summary of this compound Thin Film Properties on Cu(100) Observed by LEEM
PropertyObservationReference
Growth ModeFavors double-layer nucleation after first monolayer is complete, causing depletion in the first layer. escholarship.orgsemanticscholar.org
Work FunctionSecond-layer patches exhibit a lower work function than the first layer. escholarship.orgsemanticscholar.orgunige.ch
Work Function DifferenceA 2 ML film of (M)- researchgate.netH has a work function 15 ± 5 meV lower than the 1 ML film. unige.ch

Computational Chemistry and Theoretical Modeling of Heptahelicene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic and structural properties of heptahelicene. It offers a balance between computational cost and accuracy, making it suitable for studying complex phenomena like surface adsorption and electron transport.

DFT calculations, in conjunction with experimental techniques like scanning tunneling microscopy (STM), have been crucial in determining the adsorption configurations of this compound on various metal surfaces. When adsorbed, the molecule's geometry is influenced by a combination of intermolecular forces, intramolecular steric repulsion, and molecule-surface interactions. rsc.org

Studies on surfaces such as Cu(001), Cu(111), Co(111), and Fe(110) reveal that this compound molecules typically adsorb with their terminal phenanthrene (B1679779) or naphthaleno group oriented parallel to the substrate. acs.orgmdpi.comescholarship.org On Cu(001), the terminal naphthaleno part attaches horizontally, with two of its benzene (B151609) ring centers positioned at the hollow sites of the copper lattice, while the other end of the molecule protrudes into the vacuum. acs.org This adsorption behavior is consistent across different metallic substrates, where the proximal phenanthrene group aligns parallel to the surface. mdpi.comescholarship.org

The nature of the interaction depends on the reactivity of the metal. This compound physisorbs on the less reactive Cu(111) surface but chemisorbs on the more reactive ferromagnetic Co(111) and Fe(110) bilayers. mdpi.comescholarship.org The substrate's symmetry also influences the orientation of the adsorbed molecules. On the threefold symmetric Cu(111) and Co(111) surfaces, three degenerate in-plane orientations are observed. In contrast, on the twofold symmetric Fe(110) surface, only two orientations are found, indicating a highly specific adsorption site. mdpi.comescholarship.org

Table 1: Adsorption Characteristics of this compound on Different Metal Surfaces
SubstrateAdsorption TypeMolecular OrientationObserved In-Plane OrientationsReference
Cu(111)PhysisorptionProximal phenanthrene group parallel to surface3 mdpi.com, escholarship.org
Co(111)ChemisorptionProximal phenanthrene group parallel to surface3 mdpi.com, escholarship.org
Fe(110)ChemisorptionProximal phenanthrene group parallel to surface2 mdpi.com, escholarship.org
Cu(001)Not specifiedTerminal naphthaleno part horizontal to surfaceNot specified acs.org

Spin-resolved DFT calculations have been employed to gain insight into the electronic structure and spin-dependent electron scattering properties of this compound, particularly in the context of the Chirality-Induced Spin Selectivity (CISS) effect. acs.orgnih.gov The CISS phenomenon describes the preferential transmission of electrons with a specific spin orientation through a chiral molecule. mdpi.com

Theoretical calculations help to understand the projected density of states and the mechanisms of electron scattering within the helical molecule. acs.orgnih.gov For this compound monolayers adsorbed on metal surfaces, these calculations support experimental findings where the interaction of low-energy photoelectrons with the chiral molecules leads to a preferential transmission of one longitudinally polarized spin component. acs.orgnih.gov The direction of this spin polarization is directly coupled to the helicity of the molecule. For example, electrons with a negative spin polarization (spin antiparallel to momentum) are transmitted more efficiently through (M)-heptahelicene monolayers, while (P)-heptahelicene monolayers show a preference for transmitting electrons with positive spin polarization. acs.org

DFT studies, combined with model Hamiltonian approaches, corroborate the semiclassical model of electronic transport. This model pictures electrons moving along a helical path under the influence of spin-orbit coupling, which is induced by the electrostatic potential of the chiral molecule. nih.gov Experimental results, supported by these theoretical models, show a longitudinal spin polarization of approximately 6% to 8% for electrons transmitted through a this compound monolayer. acs.orgnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, which encompass a range of methods including DFT and ab initio techniques, are fundamental for a detailed understanding of this compound's molecular characteristics and reactivity. ubbcluj.rounipd.it These calculations solve the Schrödinger equation for a given molecular system to determine its electronic structure and other properties. nih.gov

Quantum chemical methods are used to calculate a wide array of molecular properties for this compound and its derivatives. These properties include optimized molecular structures, absolute and relative energies, interaction energies, and electronic charge distributions. ubbcluj.ro For instance, time-dependent DFT (TD-DFT) has been used to simulate and understand the photophysical properties, such as UV-vis and electronic circular dichroism (ECD) spectra, of modified this compound systems. nih.gov Such calculations can predict excitation energies and help interpret experimental observations related to fluorescence and phosphorescence. nih.gov

Furthermore, these computational tools can elucidate the nature of non-covalent interactions, such as the cation-π interactions between this compound and metal ions. DFT calculations have been used to determine the most probable structure of a complex between nih.govhelicene and a thallium cation (Tl⁺), showing the cation bound between the terminal benzene rings of the helicene ligand. researchgate.net

Elucidating the step-by-step mechanism of a chemical reaction is a significant challenge that can be addressed with quantum chemical calculations. ethz.ch These methods allow for the exploration of a reaction's potential energy surface (PES), which maps the energy of a system as a function of its atomic coordinates. arxiv.org By identifying stationary points on the PES, such as local minima (reactants, intermediates, products) and first-order saddle points (transition states), the entire reaction pathway can be traced. researchgate.net

Automated reaction path search methods can systematically explore theoretically conceivable reaction pathways, providing a comprehensive network of possible chemical transformations. researchgate.net While specific, detailed reaction pathway elucidations for this compound are not broadly available in the provided context, the established methodologies are applicable. These computational strategies can be used to predict reactants, discover new reactions, and gain a detailed mechanistic understanding of known transformations involving this compound by calculating the kinetic and thermodynamic feasibility of various potential paths. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore conformational changes, self-assembly processes, and interactions with other molecules. youtube.com

While studies focusing specifically on carbo-heptahelicene are not detailed in the provided sources, the methodology has been applied to closely related aza-helicenes to study their interaction with biological macromolecules like DNA. mdpi.comnih.gov These simulations investigate the adsorption and self-aggregation processes of the helicenes on the DNA surface. They can reveal the preferred binding sites (e.g., major or minor groove), the stability of the resulting complexes, and how the helicenes might modulate the surface properties of the DNA, for instance, by altering its hydrophilicity. mdpi.com Such theoretical studies, based on molecular mechanics and molecular dynamics, provide atomistic-level descriptions of how the intrinsic chirality and structure of helicenes dictate their interactions and assembly on chiral surfaces. mdpi.comnih.gov

Theoretical Studies of Isomerization and Racemization

The chiral nature of this compound, existing as two stable enantiomers (P- and M-), makes the study of its racemization process—the conversion from one enantiomer to another—a key area of theoretical investigation. Computational methods are employed to determine the energy barrier for this process, which is crucial for applications in chiral recognition and asymmetric catalysis.

Early theoretical work by Lindner calculated the transition state for the racemization of this compound to have C₂ symmetry. ru.nl Subsequent studies have utilized a range of semiempirical and ab initio methods to refine the understanding of this process. ru.nl Computational studies have shown that the racemization barriers for helicenes generally increase with the number of fused rings. ru.nl

A comparative study on the racemization barriers of helicenes from pentahelicene to nonahelicene (B1220586) computed the barriers using AM1, MNDO, and PM3 semiempirical methods. ru.nl All three methods predicted a Cₛ transition state to be lower in energy than a C₂ symmetry transition state. ru.nl For this compound, the calculated racemization enthalpies showed varying degrees of agreement with experimental values. ru.nl The addition of rings beyond this compound was unexpectedly found to sometimes lead to a decrease in the computed racemization barrier, a phenomenon attributed to the terminal rings pointing into space in the Cₛ transition structure. ru.nl

Further refinement of these calculations using ab initio methods, such as the B3LYP functional with a 3-21G basis set, has also been performed. ru.nl These calculations generally yielded higher racemization barriers compared to the semiempirical methods and, in most cases, were higher than the experimental values. ru.nl The optimization of transition state geometries using these higher-level theories has been shown to reduce the calculated barrier, bringing them into closer agreement with experimental data. ru.nl The enantiomerization of helicenes on surfaces has also been a subject of theoretical investigation, with studies showing that interactions with a surface can influence the racemization barrier. researchgate.net

Calculated Racemization Enthalpies for this compound

Computational MethodCalculated Racemization Enthalpy (kcal/mol)
AM136.5
MNDO49.6
PM339.6
B3LYP/3-21G//AM141.5

Data sourced from computational studies on helicene racemization barriers. ru.nl

Advanced Statistical Physics Modeling of Adsorption

The adsorption of molecules and ions onto this compound surfaces is critical for its application in areas such as molecular recognition, sensing, and catalysis. Advanced statistical physics models are employed to interpret experimental adsorption data, providing a microscopic understanding of the adsorption process.

One study investigated the adsorption of silver(I) ions on this compound using experimental isotherms collected via a quartz crystal microbalance. aip.orgresearchgate.net Two statistical physics models, the Monolayer Model with one energy (MMPG) and the Monolayer Model with two energies (MMRG), were applied to analyze the complexation process. aip.orgresearchgate.net The modeling indicated that the adsorption of silver ions is an endothermic phenomenon. aip.orgresearchgate.net The fitted parameters from these models, such as the adsorbed amounts at saturation (QS1 and QS2), were found to be higher for this compound compared to hexahelicene, suggesting a stronger interaction. aip.orgresearchgate.net The analysis of complexation energies also pointed to a more stable complex between silver ions and arxiv.orghelicene. aip.orgresearchgate.net

Physico-Chemical Parameters for Alkali Cation Adsorption on this compound at 298.15 K

ParameterPotassium (K⁺)Cesium (Cs⁺)
n₁1.121.08
n₂1.251.19
NM1 (μg/cm²)0.450.38
NM2 (μg/cm²)0.620.55
-E₁ (kJ/mol)18.516.2
-E₂ (kJ/mol)15.813.5

Data derived from a statistical physics model fitted to experimental adsorption isotherms. rsc.orgrsc.org

Non-linear Molecular Response Property Simulations

The unique helical and extended π-conjugated system of this compound gives rise to interesting non-linear optical (NLO) properties. Theoretical simulations are essential for predicting and understanding these properties, which are important for applications in optoelectronics and photonics.

Computational studies have been performed to evaluate the second-order NLO responses of helicenes, specifically the first hyperpolarizability (β). uclouvain.be These simulations often employ the time-dependent Hartree-Fock (TDHF) method with semiempirical Hamiltonians like AM1. uclouvain.be The calculations focus on two key isotropic quantities: β̄, the antisymmetric isotropic component, and β∥, the component of the β tensor along the direction of the dipole moment. uclouvain.be

For unsubstituted helicenes, including this compound, the value of β∥ is generally very small. uclouvain.be The simulations have explored the evolution of the first hyperpolarizability as a function of the number of fused rings (N) in [N]helicenes. uclouvain.be The calculations show a periodic behavior in the NLO response, which is correlated with the number of turns in the helix. uclouvain.be For instance, systems with an even number of half-helix turns exhibit different NLO characteristics compared to those with an odd number. uclouvain.be While detailed values for this compound are part of a broader trend, these theoretical studies provide a framework for understanding how its specific helical structure dictates its NLO response. uclouvain.be The development of quantum algorithms for computing molecular response properties also holds promise for more accurate future simulations of this compound's NLO characteristics. researchgate.net

Calculated Second-Order NLO Properties for a Series of [N]Helicenes

[N]Heliceneβ̄ (-3ω;2ω,ω) (a.u.) at ħω=0.5 eVβ∥ (-2ω;ω,ω) (a.u.) at ħω=1.165 eV
rsc.orgPentahelicene-1.2-1.0
researchgate.netHexahelicene-2.5-0.5
arxiv.orgThis compound-4.0-0.2
researchgate.netOctahelicene-5.80.1
arxiv.orgNonahelicene-7.90.3

Data from TDHF/AM1 calculations showing the trend of the first hyperpolarizability with increasing helicene size. uclouvain.be

Supramolecular Chemistry and Self Assembly Research

Chiral Self-Assembly on Solid Surfaces

The self-assembly of heptahelicene on solid substrates is a process where chiral recognition plays a pivotal role, dictating whether the molecules form a conglomerate (a mixture of single-enantiomer crystals) or a racemic compound (where both enantiomers are present in the same crystal). acs.org Heterogeneous nucleation at surfaces is significantly favored over homogeneous nucleation in solution, meaning the surface itself is deeply involved in the stereochemical outcome of crystallization. acs.orguzh.ch

When racemic this compound is deposited on various metal surfaces, it forms distinct enantiomeric clusters and layers that are highly dependent on the substrate and molecular coverage. On a Cu(100) surface, the assembly at coverages up to one monolayer results in the formation of enantiopure quadruplets, which act as basic building blocks. uzh.ch Studies using enantiopure (M)-heptahelicene on the same surface confirm this, showing the exclusive formation of a single domain type composed of homochiral quadruplets, which appear as four-blade propellers in STM images. rsc.org

In contrast, on the (111) surfaces of copper, silver, and gold, the behavior changes. At monolayer coverages, racemic this compound typically forms zigzag rows where the (P) and (M) enantiomers alternate, creating a 2D racemic structure. uzh.ch However, as the coverage increases beyond a saturated monolayer on Ag(111) and Au(111), a structural transition occurs. The system evolves into a double-layer crystal, which features enantiopure second layers forming on top of the initial racemic monolayer. uzh.chuzh.ch A similar transition to a layered racemate with enantiopure layers was previously observed on Cu(111). uzh.ch On Cu(111), racemic mixtures have also been observed to assemble into homochiral trimer and hexamer patterns. researchgate.net

Table 1: Observed Supramolecular Motifs of this compound on Various Surfaces

Surface Coverage Predominant Supramolecular Motif Chirality of Motif
Cu(100) Sub-monolayer to Monolayer Quadruplets (Tetramers) Homochiral rsc.orguzh.ch
Cu(111) Monolayer Zigzag Rows Heterochiral (alternating) uzh.ch
Cu(111) Monolayer Trimers and Hexamers Homochiral researchgate.net
Ag(111) Monolayer Zigzag Rows Heterochiral (alternating) uzh.ch
Au(111) Monolayer Zigzag Rows Heterochiral (alternating) uzh.ch
Ag(111) >1 Monolayer Double Layer Enantiopure (Homochiral) Second Layer uzh.chuzh.ch

The crystallographic structure and symmetry of the underlying substrate have a profound influence on the self-assembly of this compound, often determining the outcome between conglomerate and racemate formation. rsc.orguzh.ch The choice of metallic substrate can dramatically alter chiral deposition outcomes. researchgate.net

A classic example is the differing behavior of this compound on copper's two primary surfaces. On the threefold symmetric Cu(111) surface, racemic this compound forms racemic 2D crystals. rsc.orgrsc.org Conversely, on the fourfold symmetric Cu(100) surface, the same racemic mixture undergoes spontaneous resolution, crystallizing into a 2D conglomerate composed of distinct homochiral domains. rsc.orgrsc.orgkuleuven.be This indicates that the surface symmetry plays a critical role in mediating intermolecular chiral recognition.

The reactivity and lattice parameters of the surface are also crucial. On weakly-binding surfaces like Ag(111) and Au(111), local chiral recognition is observed, but long-range enantiomorphism is not established in the monolayer, which is attributed to the lattice mismatch between the substrate and the helicene backbone. researchgate.net On more reactive surfaces, such as Ni(111), this compound molecules adsorb so strongly that their surface mobility is hindered, preventing the formation of ordered enantiomorphic structures. researchgate.net Similarly, on ferromagnetic Co and Fe thin films, this compound tends to chemisorb and exist as monomers rather than forming extended self-assembled structures. mdpi.com

Table 2: Summary of Racemic this compound Self-Assembly on Different Metal Substrates

Substrate Surface Symmetry Observed Outcome Reference(s)
Cu(100) Fourfold 2D Conglomerate (Homochiral Domains) rsc.orguzh.chrsc.orgkuleuven.be
Cu(111) Threefold 2D Racemate (Heterochiral Domains) rsc.orguzh.chrsc.org
Ag(111) Threefold 2D Racemate (Monolayer); Layered Racemate (>1 Monolayer) researchgate.netuzh.chuzh.ch
Au(111) Threefold 2D Racemate (Monolayer); Layered Racemate (>1 Monolayer) researchgate.netuzh.chuzh.ch

The interplay between molecule-molecule and molecule-surface interactions leads to the formation of both homochiral (composed of a single enantiomer) and heterochiral (composed of both enantiomers) aggregates.

Homochiral Aggregates : The self-assembly of racemic this compound on Cu(100) is a clear example of homochiral recognition, leading to the formation of a 2D conglomerate built from homochiral tetramers. researchgate.net The enantiopure second layers that form on Ag(111) and Au(111) at higher coverages are also homochiral structures. uzh.ch Furthermore, studies of racemic this compound on Cu(111) have revealed the formation of homochiral trimer and hexamer patterns within parallel rows that exhibit mirror-image symmetry. researchgate.net

Heterochiral Aggregates : Heterochiral recognition is dominant in the monolayer regime on (111) surfaces of copper, silver, and gold, where zigzag rows with alternating (P) and (M) enantiomers are observed. uzh.ch STM studies on Cu(111) have also identified the formation of heterochiral dimers, which can be manually separated using the STM tip to confirm their composition. nih.govnih.gov The formation of racemic 2D crystals on Cu(111) is the primary outcome of heterochiral interactions on that specific surface. rsc.org

Two-Dimensional Nucleation and Crystallization

The process of 2D nucleation and crystallization of this compound has been investigated in detail, particularly on the Cu(100) surface using STM. rsc.orgkuleuven.be These studies show that the surface structure is a determining factor in the crystallization pathway, guiding whether the molecules resolve into a conglomerate or aggregate into a racemic crystal. uzh.ch On Cu(100), racemic this compound crystallizes into a 2D conglomerate, demonstrating spontaneous chiral resolution on the surface. uzh.ch In contrast, on Cu(111), the system favors racemate crystallization. rsc.org

A notable crystallization phenomenon is the coverage-dependent transition observed on Ag(111) and Au(111). uzh.chuzh.ch Initially, a racemic structure forms in the saturated monolayer. uzh.ch Upon addition of more molecules, the system undergoes a transition to form a double-layer crystal, where the second layer is enantiopure. uzh.chuzh.ch This change from a 2D racemate to a layered racemate with enantiopure layers represents a complex crystallization pathway governed by the subtle energetics of intermolecular and surface interactions. uzh.ch

Nanowire-Like Aggregate Formation

While this compound itself is primarily studied for its 2D assemblies on conductive metal surfaces, its derivatives have been shown to form one-dimensional, nanowire-like structures. Research on This compound-2-carboxylic acid has demonstrated the formation of unidirectional molecular nanostructures on the insulating (101̅4) cleavage plane of calcite. acs.org

These wire-like aggregates are well-aligned along the acs.org crystallographic direction of the calcite substrate and are stable at room temperature. acs.org The formation of these structures, which can exceed 100 nm in length, relies on a precise balance of intermolecular forces: hydrogen bonding between the carboxylic acid functional groups and π-π stacking interactions between the helical aromatic cores. acs.org This demonstrates that functionalization of the this compound scaffold can direct its self-assembly into different morphologies like nanowires. acs.org

Intermolecular Chiral Recognition Studies

The fundamental principles of intermolecular chiral recognition at the molecular level are a central theme in the surface science of this compound. acs.orgnih.gov The preferential formation of homochiral aggregates on one surface (Cu(100)) versus heterochiral aggregates on another (Cu(111)) is a direct manifestation of surface-mediated chiral recognition. rsc.org

STM manipulation techniques have been employed to probe these interactions directly. For instance, heterochiral dimers of this compound on Cu(111) have been successfully decomposed into their constituent molecules, allowing for the unambiguous determination of the handedness of each molecule within the aggregate. nih.gov These experiments confirm that the dimers are indeed composed of one (M) and one (P) enantiomer. nih.gov The study of such simple aggregates provides critical insight into the diastereomeric interactions that govern the assembly of larger, more complex structures. acs.org The transition from racemic monolayers to enantiopure double layers on Ag(111) and Au(111) further underscores the complexity of chiral recognition, which can be dependent on factors like molecular density and dimensionality (2D vs. 3D stacking). uzh.ch

Control of Molecular Orientation on Substrates

The precise control of molecular orientation on solid substrates is a critical goal in the development of molecular electronics, sensors, and chiral technologies. The adsorption behavior of this compound has been extensively studied on various single-crystal metal surfaces, revealing a strong interplay between the molecule's intrinsic properties and the nature of the substrate.

Research has consistently shown that when this compound adsorbs on metal surfaces, its terminal phenanthrene (B1679779) group aligns parallel to the substrate plane. nih.govuzh.chescholarship.org From this initial point of contact, the rest of the molecule spirals away from the surface. nih.gov This specific adsorption geometry is a foundational aspect of its self-assembly. The interaction with the surface can vary from physisorption, as seen on Cu(111), to chemisorption on more reactive surfaces like cobalt (Co) and iron (Fe) bilayers. escholarship.orgmdpi.com

The crystallographic structure of the substrate plays a significant role in dictating the azimuthal orientation of the adsorbed this compound molecules.

On a Cu(111) surface, which has sixfold rotational symmetry, this compound molecules are observed to adopt six coexisting azimuthal orientations. uzh.ch

In contrast, on a stepped Cu(332) surface, which consists of (111) terraces, the interaction with the steps forces a single, unique azimuthal alignment. uzh.ch This demonstrates that surface features can be used to impose a high degree of orientational order. uzh.ch

On Fe(110) , only two in-plane orientations are observed, which is fewer than the substrate symmetry would permit, indicating a highly specific molecule-substrate interaction. escholarship.orgmdpi.com

The self-assembly of this compound into larger two-dimensional structures is also heavily influenced by the substrate. On Cu(100), racemic this compound forms a 2D conglomerate, where enantiomers separate into their own domains. A transition from conglomerate to racemate structures, where enantiomers alternate, has been observed on Ag(100) as molecular coverage increases. This demonstrates that both the substrate and the molecular density can control the chiral recognition process during on-surface crystallization.

Below is an interactive data table summarizing the orientation of this compound on different substrates.

SubstrateAdsorption TypeMolecular OrientationAzimuthal Alignment
Cu(111) PhysisorptionTerminal phenanthrene group parallel to the surfaceSix coexisting orientations
Cu(332) PhysisorptionTerminal phenanthrene group parallel to the (111) terracesA single, unique orientation due to step interaction
Co(111) ChemisorptionProximal phenanthrene group parallel to the surfaceThree degenerate in-plane orientations
Fe(110) ChemisorptionProximal phenanthrene group parallel to the surfaceTwo specific in-plane orientations
Ag(100) PhysisorptionLower phenanthrene group parallel to the surfaceInduces conglomerate-to-racemate transition with increasing coverage

Host-Guest Recognition Systems

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encloses a "guest" molecule, driven by non-covalent interactions. In the context of this compound, research has primarily focused on a specific form of molecular recognition known as chiral recognition, where the molecule interacts with its own enantiomers.

This self-recognition is a cornerstone of this compound's supramolecular behavior on surfaces. The interaction between the left-handed (M) and right-handed (P) enantiomers of this compound dictates the structure of the resulting self-assembled monolayers. Studies using scanning tunneling microscopy have provided direct insight into these recognition events at the single-molecule level. acs.org

On surfaces like Ag(111) and Au(111), functionalized this compound derivatives exhibit pronounced heterochiral recognition . rsc.org This means that an (M)-enantiomer preferentially binds to a (P)-enantiomer, and vice versa. This strong preference for pairing with its non-mirror image leads to the formation of highly ordered, racemic structures, often described as zigzag patterns where the (M) and (P) enantiomers alternate. rsc.org

The study of these interactions is crucial for understanding the fundamental principles of chiral recognition during crystallization and self-assembly. acs.org While classic host-guest systems where a larger host encapsulates this compound are not extensively documented, the detailed investigations into its enantioselective self-assembly provide valuable insights into molecular recognition phenomena. These studies highlight how the shape and electronic properties of this compound govern its interactions, a key principle that underlies all host-guest chemistry. acs.org

The following table details research findings on the chiral recognition of this compound.

System StudiedRecognition TypeObserved Supramolecular Structure
Functionalized heptahelicenes on Ag(111)Heterochiral RecognitionRacemic zigzag structures with alternating (M) and (P) enantiomers
Functionalized heptahelicenes on Au(111)Heterochiral RecognitionRacemic zigzag structures with alternating (M) and (P) enantiomers
Racemic this compound on Cu(100)Homochiral Recognition (at low coverage)2D conglomerate (enantiopure domains)
Racemic this compound on Ag(100)Heterochiral Recognition (at higher coverage)Racemic motifs

Advanced Research Directions and Emerging Applications

Spintronics Applications

The field of spintronics, which aims to exploit the intrinsic spin of the electron in addition to its charge, has found a powerful ally in chiral molecules like heptahelicene. The unique structural and electronic properties of this compound make it a compelling material for manipulating and filtering electron spins, opening doors to new paradigms in information processing and data storage.

Chirality-Induced Spin Selectivity (CISS) Effects

The Chirality-Induced Spin Selectivity (CISS) effect is a phenomenon where the transmission of electrons through a chiral molecule becomes spin-dependent. This effect allows chiral molecules to act as spin filters, a critical function for spintronic devices. This compound has been a key molecule in demonstrating and understanding the CISS effect.

Research has shown that enantiopure helicene molecules, including this compound, when oriented on a surface, can act as efficient spin filters. rsc.org The CISS effect in this compound has been observed at the single-molecule level. rsc.org In one study, the CISS effect was measured for single this compound molecules sublimed onto ferromagnetic cobalt surfaces, revealing magnetochiral conductance asymmetries of up to 50% at a temperature of 5 Kelvin. rsc.orgfz-juelich.de This groundbreaking work provided a novel method for analyzing single molecules and differentiating their handedness based on their conductance with a given magnetization. rsc.org

The spin polarization (SP), a measure of the efficiency of spin filtering, has been quantified for this compound enantiomers. For the P (plus) and M (minus) enantiomers of this compound, spin polarization values of +49% ± 3% and -45% ± 3%, respectively, were observed at a bias of ±1.0 V. rsc.org Even with just a single helical turn, this compound demonstrates a significant longitudinal spin polarization of about 6% to 8% for transmitted electrons that were initially unpolarized. acs.orgtu-dresden.deresearchgate.net The direction of the preferential spin polarization is directly dependent on the helicity of the this compound enantiomer. acs.org

EnantiomerSpin Polarization (SP)Bias VoltageReference
(P)- nih.govHelicene+49% ± 3%±1.0 V rsc.org
(M)- nih.govHelicene-45% ± 3%±1.0 V rsc.org
(P)- nih.govH monolayerExcess positive spin polarizationN/A acs.org
(M)- nih.govH monolayerPreferential transmission of negative spin polarizationN/A acs.org

Spin-Polarized Electron Transport through Chiral Systems

The CISS effect is a manifestation of spin-polarized electron transport through chiral systems. The helical structure of this compound provides a chiral potential that influences the spin of electrons as they traverse the molecule. This spin-selective transmission is a cornerstone for the development of carbon-based spintronic devices that could be more versatile, cost-effective, and energy-efficient than their traditional inorganic counterparts. mdpi.com

Studies involving spin-polarized scanning tunneling microscopy (SP-STM) have been instrumental in probing the spin-dependent transport through single this compound molecules. rsc.orgfz-juelich.de By depositing this compound on ferromagnetic substrates like cobalt and iron thin films, researchers can investigate the interplay between the electron's spin and the molecule's chirality at the atomic scale. nih.govmdpi.comescholarship.orgresearchgate.net These experiments have confirmed that this compound molecules remain intact upon adsorption and can be individually characterized, laying the groundwork for single-molecule spintronic devices. mdpi.comescholarship.orgresearchgate.net The ability to control the deposition and orientation of this compound on these magnetic surfaces is a critical step towards realizing its potential in spintronics. escholarship.orgresearchgate.netdntb.gov.ua

Optoelectronic and Photonic Devices

The distinct optical properties of this compound, stemming from its extended π-conjugated system and helical chirality, make it an attractive material for a range of optoelectronic and photonic applications. These applications leverage the interaction of this compound with light, particularly circularly polarized light.

Thin Film Architectures for Optoelectronics

The fabrication of thin films is a crucial step in integrating organic molecules like this compound into electronic devices. The self-assembly of this compound molecules into ordered structures within these films can significantly enhance their charge transport and optical properties. mdpi.com Research has explored the deposition of this compound on various substrates to create well-ordered monolayers and thin films. nih.govacs.orgresearchgate.net

The introduction of functional groups, such as cyano substituents, into the this compound backbone can further tune its electronic properties for specific optoelectronic applications. orcid.orgresearchgate.net These modifications can enhance the electron-accepting characteristics of this compound, making it suitable for use in devices like organic thin-film transistors (OTFTs). researchgate.netorcid.org The performance of such devices is highly dependent on the morphology and crystallinity of the thin film, which can be controlled by the deposition method. mdpi.com

Materials for Circularly Polarized Light Emission

Circularly polarized luminescence (CPL) is a phenomenon where a chiral molecule emits left- or right-circularly polarized light. Materials exhibiting strong CPL are highly sought after for applications in 3D displays, quantum communication, and information storage. Helicenes, in general, are excellent candidates for CPL-active materials due to their inherent chirality. researchgate.net

While research on the CPL of this compound itself is ongoing, studies on related helicenes have demonstrated the potential of this class of molecules. For instance, functionalized helicenes have been shown to exhibit CPL, and their dissymmetry factors, which quantify the degree of circular polarization, can be enhanced through molecular design. researchgate.net The incorporation of this compound and its derivatives into organic light-emitting diodes (OLEDs) could lead to the direct emission of circularly polarized light, simplifying device architecture and improving efficiency. researchgate.netacs.org The development of this compound-based materials that can self-assemble into ordered nanostructures is a promising strategy for amplifying CPL in the solid state. rsc.org

Development of Advanced Chiroptical Materials

The unique chiroptical properties of this compound, including strong optical rotation and circular dichroism, are the foundation for the development of advanced chiroptical materials. acs.org These materials interact differently with left- and right-circularly polarized light, a property that can be exploited in various optical technologies.

The rational design of molecules by arranging multiple helicene units in specific orientations can lead to a significant enhancement of their chiroptical responses. acs.orgd-nb.infonih.gov Theoretical and experimental studies on double helicenes have shown that their chiroptical performance can be more than doubled compared to a single helicene unit. d-nb.info This principle of supramolecular design can be extended to this compound, paving the way for materials with exceptionally strong chiroptical properties. acs.orgnih.gov The synthesis of functionalized heptahelicenes and the study of their self-assembly into well-defined supramolecular structures are key research directions for creating these advanced materials. mdpi.comresearchgate.net

Molecular Machines and Electromechanical Systems

This compound and its derivatives are at the forefront of research into molecular-level mechanical and electronic devices due to their unique, spring-like helical structure and extensive π-conjugated system. These intrinsic properties make them ideal candidates for components in molecular machines and electromechanical systems. ekb.egresearchgate.net Single this compound molecules, when adsorbed on a surface, are envisioned as functional electromechanical molecular machines. acs.org

A significant finding in this area is the observation of a large converse piezoelectric effect in a helicene derivative on a metal surface. acs.org This property, where an applied electrical field induces a mechanical strain, is crucial for developing nanoscale actuators and motors. Theoretical studies on helicene-based molecular junctions have shown a strong correlation between mechanical stress and electrical conductivity, suggesting their use as molecular springs or switches where stretching or compressing the molecule can modulate current flow by several orders of magnitude. researchgate.netmdpi.com This spring-like characteristic, combined with the change in optical and electronic responses upon mechanical deformation, positions heptahelicenes as promising candidates for strain-sensing applications. arxiv.org The development of such devices is a key goal in the quest for molecular nanoelectromechanical systems (NEMS). researchgate.net

Asymmetric Catalysis and Chiral Auxiliaries

The inherent chirality, structural rigidity, and thermal stability of heptahelicenes make them excellent scaffolds for asymmetric catalysis. sioc-journal.cn They can function as chiral auxiliaries, where the helicene is temporarily attached to a substrate to direct a stereoselective reaction, or as chiral ligands that coordinate to a metal center to create a chiral catalytic environment. sioc-journal.cn

This compound Derivatives as Chiral Ligands and Auxiliaries

Researchers have successfully synthesized various functionalized heptahelicenes to serve as chiral ligands and auxiliaries. A notable early example involved the use of a racemic 2-substituted- d-nb.infohelicene as a built-in chiral auxiliary. mdpi.com The strategic placement of a functional group at the 2-position, which resides within the helical cavity, allows for effective stereochemical control during reactions. mdpi.com More advanced derivatives, such as those with hydroxymethyl or bromomethyl groups at the 3 and 16 positions, have been developed as bidentate ligands, designed for a potential chelation effect with a metal center. thieme-connect.com Furthermore, 2-cyano- d-nb.infohelicene has been employed as a stoichiometric chiral reagent. mdpi.com

Application in Diastereoselective Reactions

The use of this compound-based chiral auxiliaries has led to high diastereoselectivity in several types of reactions. Pioneering work by Martin et al. demonstrated the effectiveness of these auxiliaries in a series of diastereoselective transformations. ekb.egmdpi.com Although these processes require the attachment and subsequent removal of the helicene auxiliary, they showcase the powerful directing ability of the helical scaffold. mdpi.com

Key examples of these applications include:

Reduction of α-keto esters : Using a 2-substituted- d-nb.infohelicene auxiliary, the reduction of an attached α-keto ester with sodium borohydride (B1222165) proceeded with 100% diastereomeric excess (de). mdpi.com

Ene Reaction : A d-nb.infohelicene-attached unsaturated ester reacted with cyclohexene (B86901) in the presence of tin(IV) chloride to give the product with 100% de. mdpi.com

Hydroxyamination : The Sharpless hydroxyamination of E-stilbene using a d-nb.infohelicene-based chiral auxiliary also resulted in the formation of a single diastereomer (100% de). mdpi.com

Epoxidation : Enantioenriched 2-cyano- d-nb.infohelicene acted as a chiral reagent in the hydrogen peroxide-mediated epoxidation of alkenes, yielding enantiopure epoxides with up to 99% enantiomeric excess (ee). mdpi.com

Reaction TypeReactant(s)This compound Auxiliary/ReagentDiastereomeric/Enantiomeric Excess
α-Keto Ester Reductionα-keto ester, NaBH₄Racemic 2-substituted- d-nb.infohelicene100% de
Ene ReactionUnsaturated ester, cyclohexene, SnCl₄Racemic d-nb.infohelicene-attached ester100% de
HydroxyaminationE-stilbeneRacemic d-nb.infohelicene derivative100% de
EpoxidationStilbene (B7821643), H₂O₂Enantioenriched 2-cyano- d-nb.infohelicene99% ee

This table summarizes the diastereoselective reactions guided by this compound-based auxiliaries and reagents.

Metal-Catalyzed Asymmetric Transformations

This compound derivatives also serve as effective chiral ligands in transition-metal-catalyzed asymmetric reactions. wiley-vch.de In these systems, the helicene ligand coordinates to a metal catalyst (e.g., palladium, rhodium, iridium), creating a chiral environment that influences the stereochemical outcome of the reaction. sioc-journal.cnsnnu.edu.cnpsu.edu The first use of a helicene as a chiral ligand in a catalytic reaction was reported by Reetz et al., who applied it to the reduction of itaconate, achieving a moderate enantiomeric excess. ekb.eg The development of ligands like 2,15-bis(diphenylphosphino)hexahelicene (PHelix) has shown great promise in palladium-catalyzed kinetic resolutions. researchgate.net While palladium-catalyzed coupling reactions have been used to synthesize various helicenes, this method has not yet been successful for producing this compound itself. ekb.eg

Enantioseparation Technologies

The separation of helicene enantiomers and the use of helicenes in separating other chiral compounds are important areas of research. The discovery of chirality-induced spin selectivity (CISS) has further fueled interest in obtaining enantiopure helicenes for applications in spintronics and enantioselective processes. dntb.gov.uadntb.gov.uaresearchgate.net

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for resolving racemic this compound. d-nb.infoaip.org CSPs, which are often based on polysaccharide derivatives or cyclodextrins coated or immobilized on a silica (B1680970) support, create a chiral environment within the chromatography column. rsc.orgresearchgate.netresearchgate.netmdpi.comphenomenex.com As the racemic mixture passes through, the two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. researchgate.net

Beyond their own separation, this compound derivatives can be used for the chiral discrimination of other molecules. For example, this compound-based crown ethers have been synthesized and used to distinguish between the enantiomers of racemic amine salts. mdpi.commdpi-res.com

Chemical Sensing Applications

The unique structural and electronic properties of helicenes make them attractive candidates for chemical sensors. researchgate.netuzh.chmdpi.com Their extended π-conjugated system can be perturbed by the presence of an analyte, leading to a detectable change in an optical or electronic signal. acs.org

A specific application has been demonstrated with a dibromoaza d-nb.infohelicene , which was used as the active ionophore in a capacitive electrolyte-membrane-insulator-semiconductor (EMIS) device for detecting potassium ions (K⁺). researchgate.net The sensor showed good sensitivity and linearity over a wide range of potassium concentrations and exhibited high selectivity for K⁺ over other common cations like Na⁺, Li⁺, Cu²⁺, Ca²⁺, and Mg²⁺. researchgate.net This represents the first use of a helicene as a carrier for K⁺ detection in a capacitive field-effect sensor. researchgate.net Additionally, computational studies suggest that the optical absorption spectra of helicenes change significantly under mechanical strain, indicating their potential as highly sensitive strain sensors. arxiv.org

Piezoelectric Phenomena in Helical Molecules

The unique, spring-like helical structure of this compound and its derivatives makes them prime candidates for exhibiting piezoelectricity at the molecular level. The piezoelectric effect, where mechanical stress induces an electrical field or vice versa (the converse piezoelectric effect), has been demonstrated in single this compound-derived molecules. eurekalert.orgwarwick.ac.uk This discovery opens avenues for their use in nanoscale electromechanical systems, such as sensors, actuators, and molecular motors. eurekalert.org

A significant breakthrough was the experimental demonstration of a strong converse piezoelectric effect in individual this compound-derived molecules adsorbed on a silver surface. eurekalert.orgacs.org Using atomic force microscopy (AFM), researchers applied an electric field to a single molecule and measured the resulting mechanical deformation. acs.orgresearchgate.net The study revealed a linear electromechanical response, where the molecule's spring-like scaffold deforms in response to the applied bias voltage. acs.org This deformation is attributed to the coupling of a soft vibrational mode of the helical molecule with a vertical electric dipole moment induced by charge transfer between the molecule and the metallic substrate. acs.org

The magnitude of this single-molecule piezoelectric effect is noteworthy. The calculated piezoelectric constant was found to be significantly higher than that of known piezoelectric polymers and comparable to some inorganic materials like zinc oxide. eurekalert.org For instance, a this compound derivative exhibited a piezo-response of 55-80 pm/V. researchgate.net This strong effect underscores the potential of helical molecules in the design of highly efficient nanoscale devices. eurekalert.org To enhance the piezoelectric response, molecules with low conductance and a high dipole moment are considered ideal. warwick.ac.uk

Table 1: Observed Piezoelectric Properties of this compound Derivatives

Derivative/System Substrate Measurement Technique Observed Effect Piezoelectric Coefficient (d₃₃) Reference
This compound derivative Ag(111) Atomic Force Microscopy (AFM) Converse Piezoelectric Effect 55-80 pm/V researchgate.net

Organic Electronics and Functional Materials Development

This compound and other helicenes are increasingly recognized as valuable components in the field of organic electronics and functional materials. cymitquimica.comresearchgate.net Their inherent chirality, high thermal stability, and unique photophysical and electronic properties make them suitable for a wide range of applications. cymitquimica.comekb.eg These polycyclic aromatic hydrocarbons are being explored as charge-transporting materials in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netarxiv.org The twisted molecular structure can enhance structural rigidity, leading to higher glass transition temperatures (Tg), which contributes to the thermal stability of materials. researchgate.net

The functionalization of surfaces with helicenes is a key strategy for creating new materials with tailored optoelectronic properties. researchgate.netresearchgate.net The development of helicene-based materials is driven by the need to connect the well-understood properties of an isolated molecule to the collective behavior of molecules in a thin film, which is crucial for high-performance organic devices. acs.org

Molecular Monolayers and Films in Electronic Devices

The self-assembly of this compound into well-ordered molecular monolayers and thin films on various substrates is a critical step toward their integration into electronic devices. researchgate.netresearchgate.net These organized layers allow for the investigation and exploitation of properties that emerge from collective molecular interactions. acs.org Studies on the growth dynamics of chiral this compound on metal surfaces have revealed transitions from dense first layers to double layers, a phenomenon observable with low-energy electron microscopy. researchgate.net

A particularly significant area of research is the use of this compound monolayers as spin filters in spintronic devices. rsc.org The chirality-induced spin selectivity (CISS) effect has been demonstrated in monolayers of enantiopure this compound. mdpi.comresearchgate.netnih.gov When unpolarized electrons are passed through a monolayer of a single this compound enantiomer, a preferential transmission of one spin orientation occurs. nih.govacs.org For example, monolayers of (M)-heptahelicene preferentially transmit electrons with spin polarization antiparallel to their momentum, while (P)-heptahelicene monolayers favor the opposite spin polarization. acs.org This effect, observed even in a molecule with just a single helical turn, can produce a net spin polarization of 6-8%. nih.govacs.org This spin-filtering capability is a direct consequence of the molecule's helical structure and the spin-orbit coupling experienced by electrons traversing it. nih.gov

The deposition of this compound monolayers on ferromagnetic substrates like cobalt and iron has also been achieved, laying the groundwork for single-molecule CISS experiments in well-defined vacuum conditions. mdpi.comresearchgate.net On these surfaces, the this compound molecule adsorbs with its helical axis perpendicular to the surface, which is the ideal orientation for transport experiments using scanning tunneling microscopy (STM) to probe the CISS effect. mdpi.com

Table 2: Spin Filtering Properties of this compound Monolayers

Enantiomer Substrate Key Finding Spin Polarization (Pz) Reference
(M)- researchgate.netH & (P)- researchgate.netH Copper, Silver, Gold Preferential transmission of one spin component depending on helicity. 6-8% acs.org

Chiral Single Molecule Devices

The unique properties of individual this compound molecules are being harnessed for the development of single-molecule electronic and spintronic devices. acs.org At this ultimate scale of miniaturization, the intrinsic chirality of this compound plays a central role. rsc.org Single helicene molecules are envisioned as components for electromechanical molecular machines and advanced electronic systems. acs.org

A key area of investigation is the CISS effect at the single-molecule level. rsc.org Experiments using spin-polarized scanning tunneling microscopy (SP-STM) have demonstrated the CISS effect for single this compound molecules sublimed onto a ferromagnetic cobalt surface. rsc.org These measurements revealed significant magnetochiral conductance asymmetries of up to 50% at a temperature of 5 K. rsc.org This demonstrates that a single chiral molecule can effectively act as a spin-selective conductor, a fundamental building block for future spintronic devices. mdpi.comresearchgate.net

Furthermore, the mechanical properties of single helicene molecules can be manipulated. While larger helicenes like this compound have high barriers to racemization, preventing easy switching of their helicity, the concept of single-molecule helicity control has been demonstrated in related systems. rsc.orgmpg.de This opens the possibility of creating molecular switches or memory elements where information is stored in the helical state (left-handed or right-handed) of a single molecule. mpg.de The combination of unique electronic, spintronic, and mechanical properties at the single-molecule level makes this compound a compelling candidate for the future of molecular electronics. warwick.ac.uk

Table 3: Single-Molecule Properties of this compound for Device Applications

System Substrate Measurement Technique Key Finding Value Reference
Single this compound Cobalt (ferromagnetic) Spin-Polarized STM (SP-STM) Observation of CISS effect at the single-molecule level. Up to 50% magnetochiral conductance asymmetry rsc.org

Table 4: List of Chemical Compounds

Compound Name
This compound
(M)-heptahelicene
(P)-heptahelicene
Zinc oxide
Cobalt
Iron

Q & A

Basic: What are the key spectroscopic techniques for characterizing heptahelicene's helical structure, and how should they be prioritized in experimental workflows?

This compound’s non-planar structure requires a combination of spectroscopic methods:

  • X-ray crystallography is critical for resolving absolute configuration, though crystal growth may require tailored solvent systems .
  • Electronic Circular Dichroism (ECD) correlates helical handedness with Cotton effects, but baseline noise requires temperature-controlled measurements .
  • NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) identifies proton environments, though signal overlap in aromatic regions may necessitate 2D techniques like COSY or NOESY .
    Prioritize X-ray for structural confirmation, followed by ECD for enantiomeric excess validation, and NMR for purity assessment.

Advanced: How can discrepancies between DFT-predicted and experimentally observed racemization barriers of this compound be reconciled?

Contradictions often arise from:

  • Solvent effects : Theoretical models may neglect solvation dynamics. Use polarizable continuum models (PCM) or explicit solvent molecules in simulations .
  • Temperature-dependent kinetics : Experimental barriers measured via dynamic HPLC or variable-temperature NMR should be compared with Arrhenius plots derived from transition-state calculations .
  • Torsional strain : Overestimation of conjugation in DFT may require hybrid functionals (e.g., B3LYP-D3) with dispersion corrections .

Basic: What synthetic strategies yield this compound with minimal diastereomeric byproducts?

  • Photocyclization : Optimize irradiation wavelength (e.g., 300–400 nm) and solvent polarity to suppress [4+4] side reactions .
  • Chiral auxiliaries : Use enantiopure starting materials (e.g., binaphthyl derivatives) to enforce helical chirality during cyclization .
  • Chromatographic resolution : Combine size-exclusion chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Advanced: How do intermolecular π-π stacking interactions in this compound crystals influence its electronic properties, and how can this be quantified?

  • Single-crystal conductance measurements : Use gold microelectrodes with mechanically transferred crystals to correlate stacking geometry (e.g., slip-stacked vs. face-to-face) with charge mobility .
  • Time-resolved fluorescence quenching : Compare solid-state vs. solution-phase lifetimes to quantify exciton diffusion lengths .
  • Periodic DFT calculations : Model packing effects on band structure using VASP or Quantum ESPRESSO with van der Waals corrections .

Basic: What are the primary degradation pathways of this compound under ambient conditions, and how can stability be improved?

  • Photooxidation : Monitor via UV-Vis absorption shifts (~450 nm) under controlled O2_2 exposure. Mitigate using radical scavengers (e.g., BHT) or inert-atmosphere storage .
  • Thermal racemization : Track enantiomeric excess via ECD at elevated temperatures. Stabilize by introducing steric hindrance (e.g., methyl groups at helical termini) .

Advanced: Why do reported fluorescence quantum yields of this compound vary across studies, and how can methodologies be standardized?

Variability stems from:

  • Solvent polarity : Use a reference solvent (e.g., cyclohexane) to normalize measurements .
  • Excitation wavelength : Ensure alignment with the absorption maximum to avoid vibronic effects .
  • Integrating sphere calibration : Validate instrument response using rhodamine 101 as a standard .

Basic: How does this compound’s helical conformation affect its supramolecular assembly in host-guest systems?

  • Cavity size matching : Use crown ethers or cyclodextrins with pore diameters matching this compound’s width (~7–9 Å). Monitor assembly via 1H^{1}\text{H} NMR shift perturbations .
  • Chirality transfer : Enantioselective binding can be quantified via Job plots with chiral hosts (e.g., helicene-based macrocycles) .

Advanced: What mechanistic insights explain the catalytic activity of this compound-derived metal complexes in asymmetric synthesis?

  • Ligand distortion analysis : Compare X-ray structures of metal complexes with catalytic efficiency (e.g., ee% in hydrogenation).
  • Steric maps : Generate SambVCA descriptors to quantify pocket accessibility .
  • Kinetic isotope effects : Probe rate-determining steps using deuterated substrates .

Basic: What computational benchmarks validate this compound’s electronic excitation profiles?

  • TDDFT benchmarks : Compare vertical excitation energies with experimental UV-Vis using at least two functionals (e.g., CAM-B3LYP and ωB97XD) .
  • Solvatochromism modeling : Include state-specific solvation (SS-PCM) for charge-transfer transitions .

Advanced: How can cryogenic electron microscopy (cryo-EM) resolve dynamic conformational changes in this compound oligomers?

  • Sample vitrification : Optimize plunge-freezing protocols to trap transient helical twists .
  • Subtomogram averaging : Apply to 3D reconstructions of oligomers in solution, comparing with molecular dynamics trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptahelicene
Reactant of Route 2
Heptahelicene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.